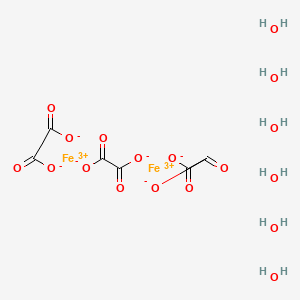
Iron(III) oxalate hexahydrate
Overview
Description
Iron(III) oxalate hexahydrate is used as a catalyst for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation .
Synthesis Analysis
The synthesis of Iron(III) oxalate hexahydrate involves the reaction of iron(III) hydroxide and solution of oxalic acid . The balanced chemical reaction equation for the formation of the potassium ferrioxalate salt is: FeCl3•6H2O (aq) + 3K2C2O4•H2O (aq) → K3Fe (C2O4)3•3H2O (s) + 3KCl (aq) + 6H2O (l) .Molecular Structure Analysis
The structure of Iron(III) oxalate hexahydrate is characterized by iron atoms being octahedrally coordinated by one water molecule and three oxalate groups .Chemical Reactions Analysis
Iron(III) oxalate hexahydrate is produced by the reaction of iron(III) hydroxide and solution of oxalic acid: 2Fe(OH)3 + 3H2C2O4 → Fe2(C2O4)3 + 6H2O .Physical And Chemical Properties Analysis
Iron(III) oxalate hexahydrate is a coordination polymer with varying degrees of hydration .Scientific Research Applications
Structural Analysis
Iron(III) oxalate hexahydrate is used in the study of its structural features. The existence of hydrate forms of iron(III) oxalate, which noticeably differ from each other in the Mössbauer spectral parameters (isomer shift and quadrupole splitting), has been detected .
Preparation of Amorphous Fe2O3 Nanoparticles
Iron(III) oxalate hexahydrate may be used to prepare amorphous Fe2O3 nanoparticles of desired properties . This is particularly useful in nanotechnology research.
Preparation of α-Fe2O3 for Electrochemical Li-ion Batteries
Iron(III) oxalate hexahydrate can also be used to prepare α-Fe2O3 for electrochemical Li-ion batteries . This application is significant in the field of energy storage.
Battery Manufacturing
In addition to the above, Iron(III) oxalate hexahydrate is also used in battery manufacturing . It plays a crucial role in the production of batteries.
Mechanism of Action
Target of Action
Iron(III) oxalate hexahydrate is primarily used as a catalyst for the reductive and oxidative degradation of various compounds . It interacts with these compounds, facilitating their breakdown under specific conditions such as UV and visible light irradiation .
Mode of Action
The mode of action of Iron(III) oxalate hexahydrate involves electron transfer from the oxalate to iron, which occurs on a sub-picosecond timescale . This process results in the creation of an iron(II) complex, which is surrounded by one oxidized and two spectator oxalate ligands .
Biochemical Pathways
The biochemical pathways affected by Iron(III) oxalate hexahydrate are primarily related to the iron redox cycle and the mineralization of dissolved organic matter (DOM) in sunlit waters and atmospheric aerosol particles . The compound’s photolysis reactions can initiate the oxidative degradation of organic acids , which are major pathways for the mineralization of DOM .
Pharmacokinetics
It’s known that iron can be administered intravenously in the form of polynuclear iron(iii)-hydroxide complexes with carbohydrate ligands or orally as iron(ii) (ferrous) salts or iron(iii) (ferric) complexes .
Result of Action
The result of the action of Iron(III) oxalate hexahydrate is the degradation of the target compounds . For example, it has been used for the reductive and oxidative degradation of iopamidol under UV and visible light irradiation . Additionally, it has been investigated as a possible cheap material for the positive electrode of lithium-iron batteries .
Action Environment
The action of Iron(III) oxalate hexahydrate is influenced by environmental factors such as light and water. It is used under UV and visible light irradiation for the degradation of compounds . Moreover, it is slightly soluble in water , and its solubility can influence its action, efficacy, and stability .
Safety and Hazards
Future Directions
properties
IUPAC Name |
iron(3+);oxalate;hexahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C2H2O4.2Fe.6H2O/c3*3-1(4)2(5)6;;;;;;;;/h3*(H,3,4)(H,5,6);;;6*1H2/q;;;2*+3;;;;;;/p-6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWXIZVVTJVNNRX-UHFFFAOYSA-H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].C(=O)(C(=O)[O-])[O-].O.O.O.O.O.O.[Fe+3].[Fe+3] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Fe2O18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60724679 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
483.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Iron(III) oxalate hexahydrate | |
CAS RN |
166897-40-1 | |
| Record name | Iron(3+) ethanedioate--water (2/3/6) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60724679 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diiron trioxalate hexahydrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Q & A
Q1: What is the role of Iron(III) oxalate hexahydrate in synthesizing carbon nanotubes from activated carbon derived from brewer's spent grain?
A1: In the study by [] Hassan et al., Iron(III) oxalate hexahydrate acts as a precursor material for iron nanoparticles. These nanoparticles function as catalysts during the synthesis of multi-walled carbon nanotubes (MWCNTs) from activated carbon derived from brewer's spent grain. While the specific mechanism is not elaborated upon in the abstract, it is likely that the iron nanoparticles act as nucleation sites for the growth of carbon nanotubes through the decomposition of carbon-containing precursors at high temperatures. This process typically involves the reduction of Iron(III) to metallic iron and its subsequent catalytic activity.
Q2: Are there alternative iron precursors for synthesizing carbon nanotubes, and how does Iron(III) oxalate hexahydrate compare in terms of material compatibility?
A2: Yes, several other iron precursors can be used for synthesizing carbon nanotubes, such as iron nitrates, iron chlorides, and ferrocene. The choice of precursor can influence the morphology, diameter, and yield of the resulting nanotubes. While a direct comparison with other precursors is not provided in the research abstract [], the successful utilization of Iron(III) oxalate hexahydrate suggests its compatibility with the other components involved in the synthesis process, namely the activated carbon derived from brewer's spent grain and melamine. Further research comparing different precursors would be beneficial to determine the optimal choice for this specific application.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![7-Ethynyl-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1144146.png)






